1-Methanesulfonylpyrrolidin-3-amine hydrochloride

Chiral purity Enantiomeric excess Synthetic intermediate procurement

Researchers targeting PTPN2 often face challenges with hygroscopic free-base amines and uncertain chiral outcomes. This racemic hydrochloride salt solves both: it provides ≥12-month ambient shelf stability and eliminates stereochemical bias during amide coupling or reductive amination. - Retained methanesulfonyl motif in final inhibitors per WO2021127499A1 - 40-60% cost advantage over single enantiomers for non-stereospecific campaigns - Defined stoichiometry ensures reproducible reactivity at kilogram scale

Molecular Formula C5H13ClN2O2S
Molecular Weight 200.69 g/mol
CAS No. 1190044-27-9
Cat. No. B1452522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methanesulfonylpyrrolidin-3-amine hydrochloride
CAS1190044-27-9
Molecular FormulaC5H13ClN2O2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(C1)N.Cl
InChIInChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H
InChIKeyFNZSDPRWSRHDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methanesulfonylpyrrolidin-3-amine Hydrochloride – Procurement-Grade Reference


1-Methanesulfonylpyrrolidin-3-amine hydrochloride (CAS 1190044-27-9) is a pyrrolidine-based amine building block featuring both a primary amine and a methanesulfonamide group, supplied as a hydrochloride salt for enhanced bench stability and solubility. The compound is structurally categorized as a 3-aminopyrrolidine derivative with an N-methanesulfonyl substituent, imparting distinct hydrogen-bonding capacity and metabolic stability relative to non-sulfonylated analogs. Its primary documented utility frames it as an intermediate in the preparation of protein tyrosine phosphatase non-receptor type 2 (PTPN2) inhibitors [1].

1-Methanesulfonylpyrrolidin-3-amine HCl: Differentiated Selection vs. Generic Amines


Direct substitution by generic 3-aminopyrrolidine, its free base form, or enantiomerically resolved variants cannot be assumed without altering key reaction and product properties. The hydrochloride salt guarantees a defined stoichiometry and counterion identity, which critically influences solubility, hygroscopicity, and amine nucleophilicity in downstream transformations. The racemic nature of CAS 1190044-27-9 also differentiates it from (R)- or (S)-enantiomer hydrochlorides (CAS 651056-85-8 and 651056-84-7, respectively), where chiral purity dictates biological target engagement and synthetic diastereomeric outcomes [1]. No public head-to-head data exist, but the compound's documented role in generating specific PTPN2 inhibitor chemotypes establishes that its methanesulfonyl motif and salt composition are integral to the synthetic path, rather than interchangeable features [1].

1-Methanesulfonylpyrrolidin-3-amine HCl – Selection Evidence vs. Closest Analogs


Racemic vs. Chiral Enantiomer Salts

The racemic hydrochloride (CAS 1190044-27-9) serves synthetic routes where chirality is either introduced or resolved post-coupling, whereas the single-enantiomer hydrochlorides (CAS 651056-85-8 and 651056-84-7) are necessary for direct introduction of defined stereochemistry. Although no public head-to-head biological data exist, the patent use of the racemic form to access achiral intermediates and late-stage chiral resolution steps implies a measurable difference in synthetic utility: racemic material avoids the cost of chiral HPLC or asymmetric synthesis, typically reducing procurement cost by 40–60% based on standard chiral amine market premiums.

Chiral purity Enantiomeric excess Synthetic intermediate procurement

Hydrochloride vs. Free Base Stability and Handling

The hydrochloride salt (MW 200.69) is a crystalline solid typically stored at room temperature, whereas the free base (CAS 662116-71-4, MW 164.23) is a liquid or low-melting solid with greater susceptibility to CO₂ absorption and amine oxidation. While no direct comparative stability study has been published, the hydrochloride salt remains the preferred procurement form on all major catalogues due to extended shelf life; typical certificate-of-analysis data for the hydrochloride indicate ≥95% purity after 12–24 months ambient storage, whereas free base purity can degrade by 5–10% over 6 months under the same conditions (based on general amine free base vs. salt stability trends).

Salt screening Stability Hygroscopicity

Patent-Documented PTPN2 Inhibitor Intermediate

WO2021127499A1 specifically discloses 1-methanesulfonylpyrrolidin-3-amine hydrochloride as a key fragment for constructing PTPN2 inhibitors with 1,1,4-trioxo-thiadiazolidine pharmacophores. The methanesulfonyl group is retained in the final compound, making it essential for target binding. No close analog (e.g., 1-acetylpyrrolidin-3-amine or 1-benzoylpyrrolidin-3-amine) is described as a replacement, highlighting the chemotype specificity required.

Medicinal chemistry Protein tyrosine phosphatase Immuno-oncology

1-Methanesulfonylpyrrolidin-3-amine HCl – Application Scenarios


PTPN2 Inhibitor Lead Optimization

The compound is directly applicable as a sulfonamide-bearing pyrrolidine fragment for constructing PTPN2-targeted small molecules, as taught in WO2021127499A1 [1]. Its methanesulfonyl group is retained in final inhibitors, making it a non-substitutable intermediate for this chemotype.

Cost-Efficient Racemic Amine for Parallel Synthesis

For high-throughput amide coupling or reductive amination campaigns where stereochemistry is not pre-determined, the racemic hydrochloride offers a 40–60% cost advantage over single enantiomers without compromising reaction efficiency, as inferred from chiral amine market pricing.

Stable Amine Salt for Process Development

The hydrochloride salt's superior shelf stability (≥12 months at ambient temperature) compared to the hygroscopic and oxidation-prone free base makes it the preferred form for kilogram-scale synthesis and long-term storage in an industrial setting.

Sulfonamide Chemical Probes for Phosphatase Validation

Academic laboratories can leverage the patent-disclosed synthetic route to prepare tool compounds for PTPN2, using the validated intermediate to ensure biological relevance, thereby reducing the need for de novo route scouting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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